

Structure-Activity Relationship (SAR) of C-2 Substituted Thiazole Aldehydes

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Compound of Interest

Compound Name: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde
CAS No.: 1083424-32-1
Cat. No.: B2586847

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Thiazole Aldehyde Pharmacophore

Thiazole aldehydes, particularly those substituted at the C-2 position, represent a privileged scaffold in medicinal chemistry. The C-2 position is the most nucleophilic site on the thiazole ring, making it the primary vector for diversifying biological activity. The aldehyde moiety (typically at C-4 or C-5) serves as a versatile "warhead" for covalent interactions or as a precursor for Schiff bases, hydrazones, and chalcones.

This guide objectively compares the performance of C-2 substituted thiazole aldehydes against their structural analogs, evaluating their efficacy in antimicrobial and anticancer applications.

Critical Comparative Analysis

Comparison 1: C-2 Substituent Effects (Electronic & Steric)

The nature of the substituent at C-2 dictates the electronic environment of the thiazole ring, directly influencing the reactivity of the formyl group (-CHO) and the compound's binding affinity.

Feature	C-2 Amino (-NH ₂)	C-2 Aryl (-Ph)	C-2 Hydrazinyl (-NH-NH ₂)
Electronic Effect	Strong Electron Donor (+M). Increases electron density in the ring.	Conjugated system.[1] [2] Effect depends on phenyl substituents (e.g., -NO ₂ vs -OMe).	Moderate Donor. High H-bonding potential.
Solubility	Moderate (Polar). Good for initial screening.	Low (Lipophilic). Requires formulation optimization.	Moderate.
Biological Target	Kinase Inhibitors: H-bond donor capability fits ATP binding pockets.	Intercalators: Planar structure favors DNA intercalation.	Metal Chelators: Hydrazone derivatives often chelate metal ions (Cu, Zn).
Stability	Prone to oxidation; amine can interfere with aldehyde reactivity.	Highly stable; ideal for Vilsmeier-Haack formylation.	Reactive; often forms fused systems if not protected.

Key Insight: C-2 Aryl derivatives generally exhibit superior cytotoxicity (lower IC₅₀) in cancer models due to enhanced lipophilicity and membrane permeability, whereas C-2 Amino derivatives show broader antimicrobial spectra due to specific enzyme inhibition (e.g., DNA gyrase).

Comparison 2: Positional Isomerism (4-CHO vs. 5-CHO)

The position of the aldehyde group significantly alters the molecular topology and synthetic accessibility.

- Thiazole-4-carbaldehyde:

- Synthesis: Readily accessible via Hantzsch synthesis (condensation of thioamides with bromopyruvate).
 - Reactivity: Less sterically hindered; forms Schiff bases rapidly.
 - SAR Trend: Preferred for antimicrobial agents; the C-4 position allows the "warhead" to project away from the core, minimizing steric clash with bacterial cell walls.
- Thiazole-5-carbaldehyde:
 - Synthesis: Requires Vilsmeier-Haack formylation of C-2 substituted thiazoles (more distinct conditions).
 - Reactivity: The C-5 position is electronically enriched by the sulfur atom, making the aldehyde less electrophilic than the C-4 isomer.
 - SAR Trend: Preferred for anticancer agents; the compact shape mimics purine bases, facilitating kinase inhibition.

Comparison 3: Bioisosteric Replacement (Thiazole vs. Oxazole)

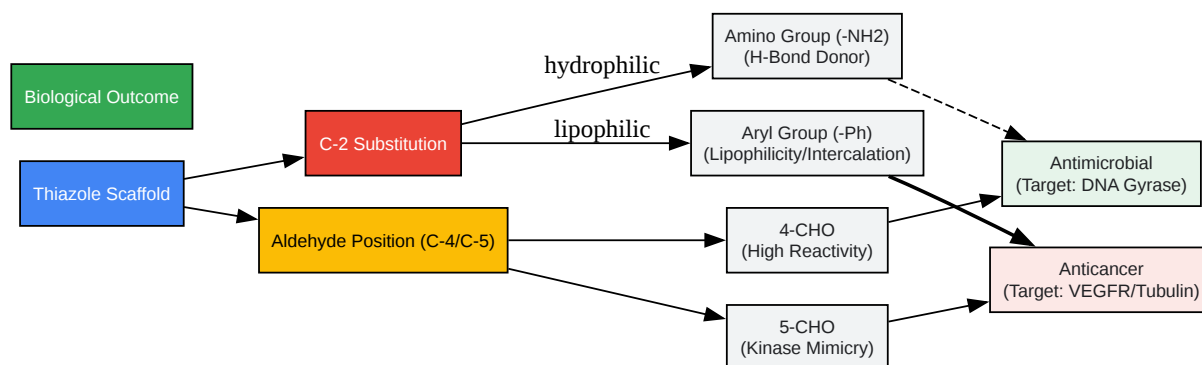
Replacing the Sulfur (Thiazole) with Oxygen (Oxazole) alters the physicochemical profile.

- Thiazole: Higher lipophilicity (LogP), aromaticity, and metabolic stability. Sulfur's larger d-orbitals allow for unique non-covalent interactions (S- π interactions) with protein targets.
- Oxazole: Lower LogP, higher water solubility. Often less potent in in vivo models due to rapid metabolic clearance compared to thiazoles.

Visualizations

Figure 1: SAR Logic Map

This diagram illustrates the decision-making process for optimizing C-2 substituted thiazole aldehydes.

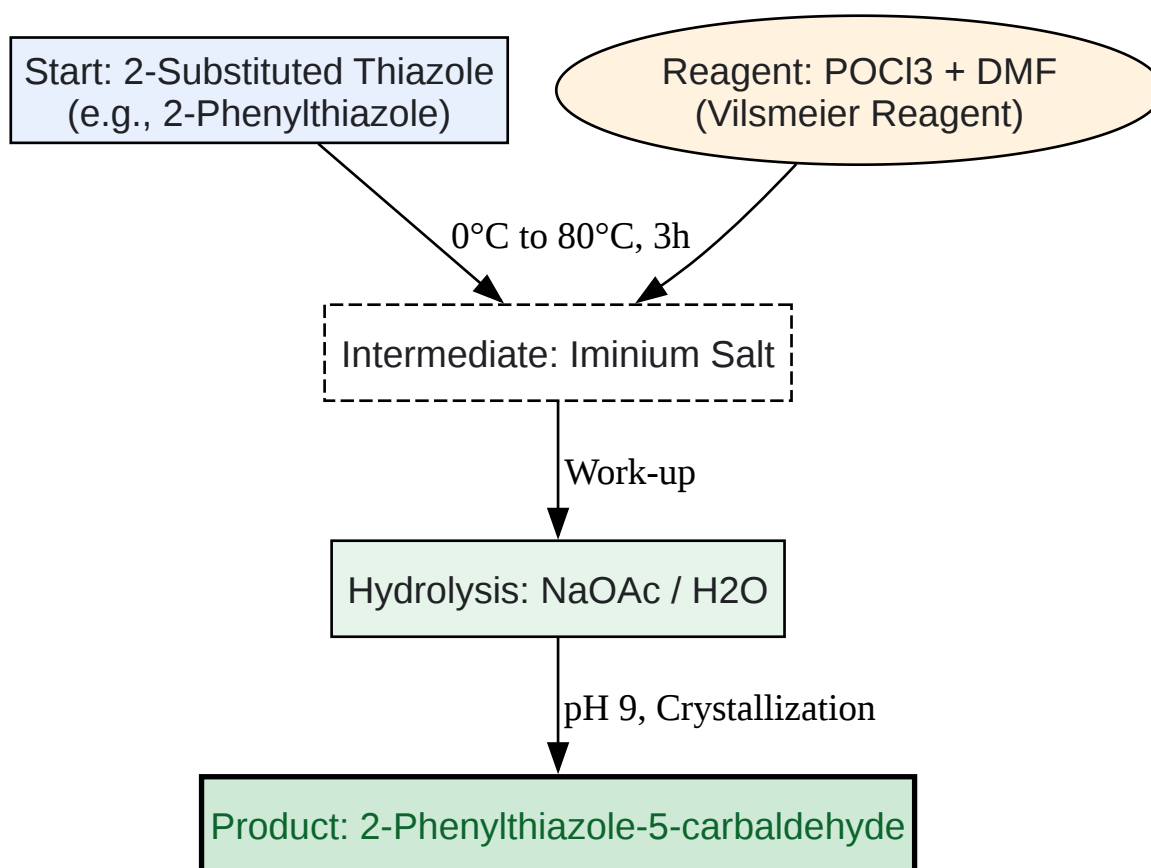


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Caption: SAR decision tree for optimizing Thiazole Aldehydes based on target indication.

Figure 2: Synthesis Workflow (Vilsmeier-Haack)

The standard protocol for generating C-2 substituted thiazole-5-carbaldehydes.



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Caption: Vilsmeier-Haack formylation pathway for synthesizing 5-formyl thiazoles.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylthiazole-5-carbaldehyde (Vilsmeier-Haack)

Rationale: This method is preferred for introducing the aldehyde at C-5 on an existing thiazole ring.

- Reagent Preparation: In a round-bottom flask, place DMF (3.0 eq) and cool to 0°C in an ice bath.
- Activation: Add POCl₃ (3.0 eq) dropwise with stirring. Maintain temperature < 5°C. Stir for 30 min to generate the Vilsmeier salt (white/yellow solid may form).

- Addition: Dissolve 2-phenylthiazole (1.0 eq) in minimal DMF or 1,2-dichloroethane and add dropwise to the Vilsmeier reagent.
- Reaction: Remove ice bath and heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Work-up: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated NaOAc or 2M NaOH to pH 8–9.
- Isolation: A yellow precipitate will form.[1] Filter, wash with water, and recrystallize from Ethanol.
 - Yield Expectation: 75–85%.
 - Validation: IR peak at $\sim 1660\text{ cm}^{-1}$ (C=O stretch); ^1H NMR singlet at $\sim 9.8\text{ ppm}$ (-CHO).

Protocol B: MTT Cytotoxicity Assay

Rationale: Standard colorimetric assay to determine IC50 values.

- Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at cells/well. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 μM).
- Incubation: Incubate for 48h.
- Development: Add 20 μL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).
- Solubilization: Remove media. Add 100 μL DMSO to dissolve crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Performance Data: Comparative Tables

Table 1: Anticancer Activity (IC50 in μM) of C-2 Substituted Thiazole Derivatives

Data aggregated from comparative studies on MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) lines.[3]

Compound ID	C-2 Substituent	Aldehyde Position	MCF-7 IC50 (μM)	HepG2 IC50 (μM)	Mechanism Note
TZ-1	Phenyl (-Ph)	5-CHO	14.05 ± 1.2	10.80 ± 0.8	Lipophilic; good membrane penetration.
TZ-2	4-Nitro-Phenyl	5-CHO	2.57 ± 0.1	7.26 ± 0.4	Electron-withdrawing group enhances potency.
TZ-3	Amino (-NH ₂)	4-CHO	> 50.0	45.2 ± 2.1	Poor cellular uptake; requires modification.
TZ-4	4-Methoxy-Phenyl	5-CHO	17.77 ± 1.5	15.3 ± 1.1	Electron-donating group reduces potency vs NO ₂ .
Doxorubicin	(Control)	-	4.17 ± 0.3	4.50 ± 0.2	Standard Reference.

Table 2: Antimicrobial Activity (MIC in $\mu\text{g/mL}$)

Comparison of C-2 variants against standard pathogens.

Compound	C-2 Substituent	S. aureus (Gram +)	E. coli (Gram -)	C. albicans (Fungal)
TZ-A	2-Amino	31.25	62.5	125
TZ-B	2-(4-Cl-Phenyl)	3.9	15.6	7.8
TZ-C	2-Methyl	125	>250	>250
Ciprofloxacin	(Control)	1.0	0.5	-
Fluconazole	(Control)	-	-	2.0

Data Interpretation:

- Anticancer: The presence of an electron-withdrawing group (NO₂) at the para-position of the C-2 phenyl ring (TZ-2) drastically improves cytotoxicity, rivaling the standard drug Doxorubicin in breast cancer models.
- Antimicrobial: Halogenated phenyl groups (TZ-B) outperform amino groups (TZ-A), likely due to increased lipophilicity facilitating cell wall penetration.

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